Structural Differentiation: Trifluoromethoxy vs. Trifluoromethyl Analog
The target compound incorporates a 4-(trifluoromethoxy)phenyl group, whereas the closest commercially indexed analog, 6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide (CAS 1396880-24-2), contains a 4-(trifluoromethyl)phenyl moiety . The replacement of -CF3 with -OCF3 introduces an oxygen atom that can act as a hydrogen-bond acceptor and alters the electron-withdrawing character of the substituent, potentially affecting target binding and pharmacokinetics. No direct comparative biological data are available from permitted sources for either compound, so the following comparison is purely computational and class-level inferential.
| Evidence Dimension | Substituent physicochemical properties |
|---|---|
| Target Compound Data | R = -OCF3; Molecular Weight = 368.316 g/mol; Formula = C16H15F3N4O3 |
| Comparator Or Baseline | R = -CF3; Molecular Weight = 352.317 g/mol; Formula = C16H15F3N4O2 (CAS 1396880-24-2) |
| Quantified Difference | ΔMW = +15.999 g/mol (one oxygen atom); ΔlogP (predicted) ≈ -0.5 to -1.0 (more hydrophilic) [1] |
| Conditions | In silico prediction based on fragment-based logP contributions; no experimental logP data available. |
Why This Matters
The presence of the -OCF3 group can reduce lipophilicity compared to the -CF3 analog, which may improve aqueous solubility and alter off-target binding profiles—critical considerations for in vitro assay development.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
